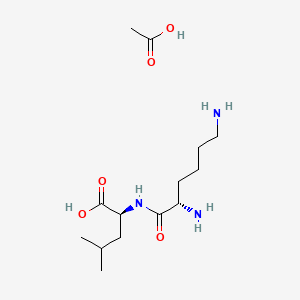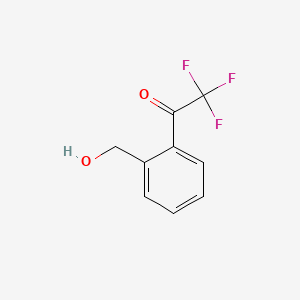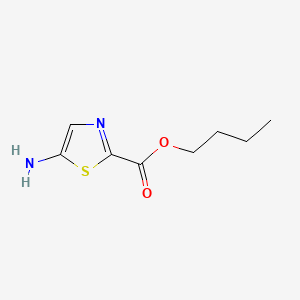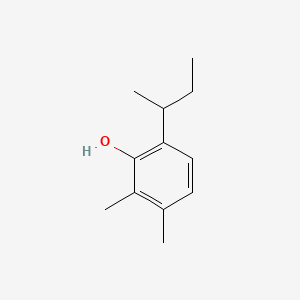
Lys-Leu acetate salt
Descripción general
Descripción
Lys-Leu acetate salt is a dipeptide composed of lysine and leucine, two essential amino acids. It is commonly used in biochemical research and pharmaceutical applications due to its unique properties and biological activities. The compound is often utilized in peptide synthesis and as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lys-Leu acetate salt can be synthesized through solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protection strategies for the amino groups. The final product is cleaved from the resin using trifluoroacetic acid, which also removes the protecting groups.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale peptide synthesizers that automate the SPPS process. The use of high-throughput techniques and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity peptides suitable for research and pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: Lys-Leu acetate salt undergoes various chemical reactions, including:
Oxidation: The amino acid residues in this compound can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can be used to break disulfide bonds or reduce other oxidized forms of the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various alkylating or acylating agents in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can introduce new functional groups into the peptide structure.
Aplicaciones Científicas De Investigación
Lys-Leu acetate salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a component of peptide-based drugs and as a tool for drug delivery.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques such as mass spectrometry and HPLC.
Mecanismo De Acción
The mechanism of action of Lys-Leu acetate salt involves its interaction with specific molecular targets, such as enzymes or receptors. The lysine residue can form ionic interactions with negatively charged groups, while the leucine residue can participate in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biological pathways.
Comparación Con Compuestos Similares
Ala-Leu: A dipeptide composed of alanine and leucine, used in similar applications as Lys-Leu acetate salt.
Gly-Glu: A dipeptide composed of glycine and glutamic acid, often used in studies of peptide structure and function.
Phe-Phe: A dipeptide composed of two phenylalanine residues, used in research on aromatic interactions in peptides.
Uniqueness: this compound is unique due to the presence of lysine, which provides an additional amino group that can participate in various chemical reactions and interactions. This makes it a versatile compound for use in peptide synthesis and biochemical research.
Propiedades
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3.C2H4O2/c1-8(2)7-10(12(17)18)15-11(16)9(14)5-3-4-6-13;1-2(3)4/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18);1H3,(H,3,4)/t9-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGRBXWQTXIVKV-IYPAPVHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718718 | |
| Record name | L-Lysyl-L-leucine--acetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103404-72-4 | |
| Record name | L-Leucine, L-lysyl-, monoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103404-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Lysyl-L-leucine--acetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-7-[(1S,2S,3S,5R)-3-(hexanoylamino)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B564129.png)

![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B564135.png)
![8-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B564136.png)

![Ethanone, 1-(2-methyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)-, endo- (9CI)](/img/new.no-structure.jpg)
![5,8-Dihydropyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B564139.png)
![5-{(Z)-[4-(Acetylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564140.png)


